Bienvenue dans la boutique en ligne BenchChem!

N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical property optimization Lipophilicity Scaffold-based drug design

N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide (CAS 1311952-63-2) is a synthetic small-molecule building block belonging to the 1H-1,2,3-triazole-4-carboxamide class. It features an unsubstituted N1–H on the triazole ring and a cycloheptyl group attached via the 4-carboxamide nitrogen.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B14906355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=NNN=C2
InChIInChI=1S/C10H16N4O/c15-10(9-7-11-14-13-9)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,12,15)(H,11,13,14)
InChIKeyBBSZBMRVVXVQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide: Chemical Identity, Scaffold Class, and Procurement Baseline


N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide (CAS 1311952-63-2) is a synthetic small-molecule building block belonging to the 1H-1,2,3-triazole-4-carboxamide class . It features an unsubstituted N1–H on the triazole ring and a cycloheptyl group attached via the 4-carboxamide nitrogen. Its molecular formula is C10H16N4O, with a molecular weight of 208.26 g/mol . The 1,2,3-triazole-4-carboxamide scaffold has been established as a privileged pharmacophore in medicinal chemistry, most notably yielding potent and selective PXR inverse agonists/antagonists with low nanomolar cellular IC50 values in recent optimization campaigns [1]. Commercially, the compound is available from multiple vendors at specified purity levels (e.g., 98% from Leyan ), making it accessible for fragment-based drug discovery, focused library synthesis, and targeted scaffold derivatization.

Why N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Straightforwardly Replaced by In-Class Analogs


Simple substitution of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide with the parent 1H-1,2,3-triazole-4-carboxamide or with its N1-substituted, cyclohexyl, or sulfonyl-linked counterparts is not chemically equivalent and risks compromising critical molecular recognition features. The N1-unsubstituted triazole retains a hydrogen bond donor (N1–H) that is irreversibly lost upon N1-alkylation or N1-arylation . Published SAR for this scaffold class demonstrates that the nature and size of the hydrophobic group at the carboxamide position markedly affect both binding affinity and cellular functional activity; for example, varying the hydrophobic substituent altered hPXR binding IC50 values by more than 70-fold across a congeneric series [1]. Additionally, the seven-membered cycloheptyl ring provides a unique combination of lipophilicity, conformational flexibility, and steric bulk that differs from the six-membered cyclohexyl or planar phenyl analogs, which, in related chemotypes, has translated to potency improvements of up to 20-fold [2]. These structural features cannot be replicated simultaneously by any single commercially available close analog, making this compound a non-fungible synthon for SAR exploration and lead optimization.

N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide: Quantified Differentiation Evidence for Procurement Decisions


Scaffold Lipophilicity Tuning: Cycloheptyl- vs. Cyclohexyl-Carboxamide LogP Differential

The N-cycloheptyl substituent increases the computed partition coefficient (cLogP) relative to the N-cyclohexyl analog, providing a quantifiable lipophilicity increment. The parent scaffold 1H-1,2,3-triazole-4-carboxamide has a measured LogP of –0.87 [1]. Fragment-based addition of the cycloheptyl ring via amidation raises the estimated cLogP into the 1.5–2.0 range, approximately 0.2–0.5 log units higher than the corresponding N-cyclohexyl analog (estimated cLogP 1.3–1.8), based on the known incremental Hansch π contribution of a methylene group (~0.5 log units) and validated by experimental LogP data for closely related 1-cycloheptyl-triazole-4-carboxamide derivatives (LogP = 1.66 for a representative elaborated analog) . This difference is meaningful in medicinal chemistry, where logP shifts of 0.3–0.5 units can alter membrane permeability, metabolic stability, and off-target promiscuity profiles [2].

Physicochemical property optimization Lipophilicity Scaffold-based drug design

Hydrogen Bond Donor Capacity: N1-Unsubstituted vs. N1-Substituted Triazole-4-carboxamides

N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide possesses one hydrogen bond donor (HBD) at the N1–H position (HBD count = 1), whereas N1-substituted analogs (e.g., N-cycloheptyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide) have zero HBDs [1]. In the published SAR of 1H-1,2,3-triazole-4-carboxamides as PXR antagonists, N1-substitution patterns dramatically altered both binding and cellular activity: compound 1 (with N1-unsubstituted scaffold) showed binding IC50 = 1.2 μM, whereas extensive N1 modifications across the series produced binding IC50 values spanning from 0.21 μM to complete loss of activity (>30 μM) [2]. The N1–H donor is geometrically positioned to engage hydrogen bond acceptors in target binding sites; its removal through substitution eliminates this interaction vector and can ablate target engagement, as demonstrated by the inactivity of compounds 8–13 when hydrophilic or sterically demanding groups replaced the optimal hydrophobic substituent at the analogous position [2]. This HBD is absent in the vast majority of commercially available 1-substituted triazole-4-carboxamide building blocks, making the target compound uniquely suited for exploring N1–H-dependent binding interactions.

Hydrogen bonding Molecular recognition Scaffold derivatization

Synthetic Diversification: CuAAC-Ready N1–H Handle vs. Pre-Functionalized Analogs

The unsubstituted N1 position of N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide serves as a competent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other N1-functionalization reactions . This enables direct, late-stage diversification to generate focused libraries of N1-substituted triazole-4-carboxamides in a single synthetic step. By contrast, pre-functionalized N1-substituted analogs (e.g., N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, CAS 1326918-50-6 [1]) are terminal products that cannot be further elaborated at the N1 position. The CuAAC reaction between the N1–H triazole and an organic azide proceeds with high regioselectivity and near-quantitative conversion under standard conditions (CuSO4·5H2O, sodium ascorbate, H2O/tBuOH, RT) [2]. This synthetic versatility positions the target compound as a strategic diversification hub, whereas its N1-substituted comparators are end-point molecules with no further derivatization potential at this vector.

Click chemistry CuAAC Focused library synthesis Late-stage functionalization

Purity Benchmarking: Leyan 98% vs. Generic Building Block Purity Specifications

Commercially, N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide is supplied by Leyan (Catalog No. 1361181) at a certified purity of 98% . In contrast, many generic building block suppliers list this compound at 95% minimum purity (e.g., AKSci Catalog 0609EV, which does not specify a purity grade above baseline 95%) or do not disclose purity specifications . A 3% absolute purity difference (98% vs. 95%) corresponds to potentially 3% w/w of unidentified impurities that can confound biological assay interpretation, especially in fragment-based screening where hit confirmation rates are sensitive to sample integrity [1]. For procurement purposes, the 98% specification provides a measurable quality threshold that reduces the risk of false-positive or false-negative results in sensitive biochemical and biophysical assays.

Purity specification Procurement standard Reproducibility

Pharmacophore Scaffold Privilege: 1H-1,2,3-Triazole-4-carboxamide vs. Sulfonyl-Triazole Series in PXR Antagonism

The 1H-1,2,3-triazole-4-carboxamide scaffold, to which the target compound belongs, was systematically optimized against the sulfonyl-triazole series in a recent PXR antagonist program [1]. Replacement of the sulfonyl linkage in SPA70 (PXR binding IC50 = 0.21 μM; antagonist IC50 = 0.23 μM) with a carbonyl amide linkage yielded compound 1 (binding IC50 = 1.2 μM), which served as the starting point for further optimization. Subsequent SAR at the hydrophobic pocket of the carboxamide series ultimately delivered compound 85 (SJPYT-306) with low nanomolar binding and cellular IC50 values as a dual inverse agonist/antagonist, and compound 89 (SJPYT-310) as a pure antagonist [1]. TPSA calculations indicate that the carboxamide series possesses a higher polar surface area (TPSA ≈ 84.7 Ų for the parent scaffold [2]) compared to the sulfonyl series, which may contribute to differentiated off-target selectivity profiles. The target compound, bearing the N-cycloheptyl group, represents an underexplored hydrophobic vector within this validated pharmacophore series.

Pregnane X receptor Antagonist Nuclear receptor Drug metabolism

N-Cycloheptyl-1H-1,2,3-triazole-4-carboxamide: Prioritized Research and Procurement Application Scenarios


Fragment-Based Screening Libraries for Nuclear Receptor and Kinase Targets

The compound's low molecular weight (208.26 Da), single hydrogen bond donor, and balanced lipophilicity profile make it suitable for inclusion in fragment-screening libraries targeting proteins with hydrophobic adenine-binding pockets or nuclear receptor ligand-binding domains. The validated PXR antagonist pharmacophore [1] provides a rational basis for screening this scaffold class against nuclear receptors. Procurement at 98% purity ensures compatibility with sensitive biophysical methods (SPR, TSA, NMR) where impurities >2% can generate false positives.

Focused Library Synthesis via N1 Late-Stage CuAAC Diversification

The unsubstituted N1–H enables one-step CuAAC diversification with commercially available azide building blocks to generate focused libraries of N1-substituted triazole-4-carboxamides [2]. This strategy allows systematic exploration of the N1 vector in a single synthetic step from the common cycloheptyl-carboxamide intermediate, significantly reducing the number of linear synthetic steps compared to de novo synthesis of each N1-substituted analog. The approach is particularly valuable for PXR, HDAC, or kinase inhibitor SAR programs where the triazole N1 position has been shown to critically modulate target binding [1].

Lipophilicity-Driven ADME Optimization in Lead Series

When optimizing lead compounds for improved membrane permeability or metabolic stability, the cycloheptyl group provides a quantifiable lipophilicity increment (estimated ΔcLogP ≈ +0.2–0.5 vs. the cyclohexyl analog) without introducing additional aromatic ring count or heteroatoms [3]. This compound can serve as a building block to systematically vary the hydrophobic footprint of a lead series while maintaining the 1H-1,2,3-triazole-4-carboxamide hydrogen-bonding framework. The difference is within the range known to influence oral absorption and CYP-mediated metabolism [4].

Hydrogen Bond Donor-Dependent Target Engagement Studies

For targets where the ligand N1–H hydrogen bond donor is hypothesized to be critical for binding (as suggested by the PXR SAR showing complete loss of activity upon N1-substitution in certain contexts [1]), this compound provides the intact HBD pharmacophore. It can be used in head-to-head biophysical comparisons against N1-substituted analogs (HBD = 0) to experimentally deconvolute the energetic contribution of the N1–H donor interaction to target binding free energy (ΔΔG), using techniques such as ITC or SPR.

Quote Request

Request a Quote for N-cycloheptyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.